![molecular formula C23H18N2O2S B2435397 N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide CAS No. 478049-96-6](/img/structure/B2435397.png)
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide
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Description
“N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide” is a chemical compound . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A specific synthesis method for “N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide” is not mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide” consists of a benzothiazole ring attached to a phenyl ring via an ethenyl bridge. This structure is further connected to a methoxybenzamide group . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Scientific Research Applications
Antitumor and Anticancer Activity
- Synthesis and Antitumor Activity : Derivatives of N-{4-[(E)-2-(1,3-Benzothiazol-2-yl)Ethenyl]Phenyl}-3-methoxybenzamide have been synthesized and evaluated for antitumor activity. Compound 10 and Compound 16, structurally related to the queried compound, demonstrated significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
- Antiproliferative Evaluation : Certain benzothiazole derivatives, similar to the queried compound, showed potent antiproliferative effects against rat brain tumor and human cervical carcinoma cells, indicating potential for cancer treatment (Ceylan et al., 2020).
Biological and Pharmaceutical Properties
- Crystal Growth and Biological Studies : A study on the crystal growth and biological properties of N-(1,3-Benzothiazol-2-yl)-2-methoxybenzamide (closely related to the queried compound) revealed notable antibacterial and antifungal activities, along with non-linear optical properties, which could be significant in pharmaceutical applications (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
- Photophysical Studies : Triphenylamine–benzothiazole derivatives, structurally related to the queried compound, exhibited temperature-controlled fluorescence switching in polar solvents, which could have implications in various scientific applications (Kundu, Karthikeyan, Sagara, Moon, & Anthony, 2019).
Other Applications
- Anticonvulsant and Neuroprotective Effects : Certain N-(substituted benzothiazol-2-yl)amide derivatives showed promise as anticonvulsant agents with neuroprotective effects (Hassan, Khan, & Amir, 2012).
- Antimicrobial Screening : Derivatives incorporating the benzothiazole ring demonstrated antimicrobial properties, suggesting potential for the treatment of microbial diseases (Desai, Rajpara, & Joshi, 2013).
properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-27-19-6-4-5-17(15-19)23(26)24-18-12-9-16(10-13-18)11-14-22-25-20-7-2-3-8-21(20)28-22/h2-15H,1H3,(H,24,26)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYASKNUAQPKO-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide |
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